REACTION_CXSMILES
|
[C:1](Cl)(=[O:10])[C:2]1[C:3]([O:8][CH3:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1>>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9])=[O:10]
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Name
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|
Quantity
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25.8 g
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Type
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reactant
|
Smiles
|
C(C=1C(=CC=CC1)OC)(=O)Cl
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Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)OC
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
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Details
|
Distillation
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Type
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CUSTOM
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Details
|
to recovered 1,4-dimethoxybenzene (18.7 g), b.p. 232° C. (8 mm)
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Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=O)C2=C(C=CC=C2)OC)C=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |